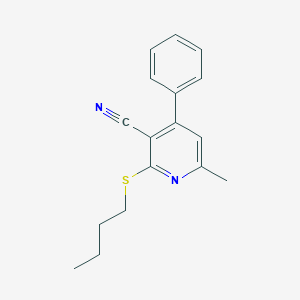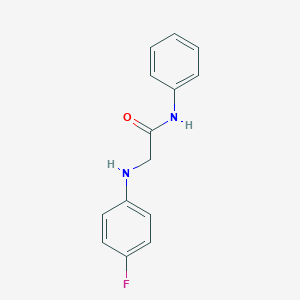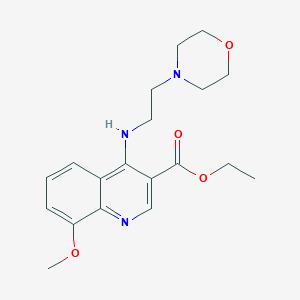
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide, also known as FB1, is a synthetic compound that has been extensively studied in scientific research due to its potential therapeutic applications. FB1 belongs to the family of benzamides, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.
作用機序
The mechanism of action of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes involved in cell growth, proliferation, and survival. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the activity of sphinganine N-acyltransferase (ceramide synthase), which is involved in the biosynthesis of sphingolipids. This inhibition leads to the accumulation of sphinganine and other sphingoid bases, which can induce apoptosis and inhibit cell growth. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to inhibit the activity of various protein kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to modulate the expression of various genes involved in cell growth, differentiation, and survival. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to induce the expression of pro-apoptotic genes such as Bax and caspase-3, while suppressing the expression of anti-apoptotic genes such as Bcl-2. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to inhibit the expression of genes involved in angiogenesis, such as VEGF and bFGF.
実験室実験の利点と制限
One of the advantages of using N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in lab experiments is its well-established synthesis method, which allows for the production of high-quality and pure N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in lab experiments is its potential toxicity, which can vary depending on the cell type and experimental conditions. Therefore, careful dose-response studies are necessary to ensure that N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is used at non-toxic concentrations.
将来の方向性
There are several future directions for the study of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. One potential direction is the development of new derivatives of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide with improved potency and selectivity. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide in vivo, which can provide valuable information for the development of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide as a therapeutic agent. Additionally, the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory effects of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide can lead to the identification of new therapeutic targets. Finally, the investigation of the potential synergistic effects of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide with other anticancer agents can lead to the development of new combination therapies.
合成法
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide can be synthesized by reacting 2-fluorobenzylamine with 2-furylmethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with benzoyl chloride to yield N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
科学的研究の応用
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. One of the most promising applications of N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide is its anticancer activity. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
In addition to its anticancer activity, N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been studied for its anti-inflammatory and antimicrobial effects. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide has also been shown to exhibit antimicrobial activity against various bacterial and fungal pathogens, making it a potential candidate for the development of new antimicrobial agents.
特性
製品名 |
N-(2-fluorobenzyl)-N-(2-furylmethyl)benzamide |
|---|---|
分子式 |
C19H16FNO2 |
分子量 |
309.3 g/mol |
IUPAC名 |
N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H16FNO2/c20-18-11-5-4-9-16(18)13-21(14-17-10-6-12-23-17)19(22)15-7-2-1-3-8-15/h1-12H,13-14H2 |
InChIキー |
SKQNYXIGCXQDDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
正規SMILES |
C1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-butyl-6-chloro-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B241652.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-6-methoxyquinoline-3-carboxylate](/img/structure/B241653.png)

![Ethyl 4-[4-(4-morpholinyl)anilino]-3-quinolinecarboxylate](/img/structure/B241655.png)
![2-[(3-Fluoroanilino)carbonyl]-6-nitrobenzoic acid](/img/structure/B241661.png)
![4-Oxo-4-[2-(4-toluidinocarbothioyl)hydrazino]butanoic acid](/img/structure/B241669.png)
![2-hydroxy-3-[(2-hydroxy-4-oxo-1H-quinolin-3-yl)methyl]-1H-quinolin-4-one](/img/structure/B241676.png)
![5-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B241677.png)

![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)
